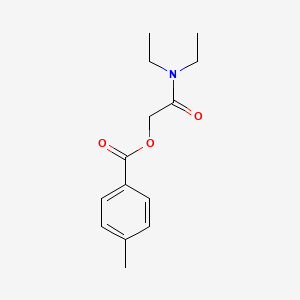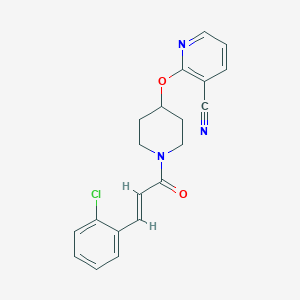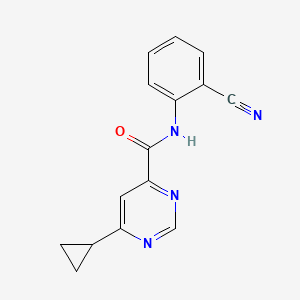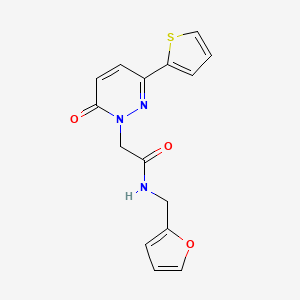
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as CX717, is a compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood, but it is believed to involve modulation of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By modulating AMPA receptors, this compound may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and hippocampus. These effects may contribute to the cognitive-enhancing properties of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide in lab experiments is that it has been extensively studied and its effects are well-characterized. This makes it a useful tool for studying the mechanisms of cognitive enhancement and synaptic plasticity. However, one limitation of using this compound is that it is a relatively new compound and its long-term effects are not well-known. Additionally, the effects of this compound may vary depending on the dose and duration of treatment, which can make it difficult to compare results across studies.
Future Directions
There are several future directions for research on 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One direction is to further investigate the mechanisms of action of this compound, particularly its effects on AMPA receptors and synaptic plasticity. Another direction is to investigate the potential therapeutic uses of this compound, such as in the treatment of cognitive impairment or neurological disorders. Additionally, future research could investigate the long-term effects of this compound and the optimal dosing and duration of treatment. Overall, this compound has the potential to be a valuable tool for studying cognitive function and synaptic plasticity, as well as a potential therapeutic agent for cognitive impairment and neurological disorders.
Synthesis Methods
The synthesis of 2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 2-(bromomethyl)azepane, followed by reaction with acetic anhydride. The resulting product is this compound, which is a white crystalline powder. This synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
2-(azepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential as a cognitive enhancer. Several studies have shown that this compound can improve cognitive function in animals and humans. In animal studies, this compound has been shown to improve memory and learning, as well as increase wakefulness and attention. In human studies, this compound has been shown to improve cognitive function in healthy volunteers, as well as in individuals with cognitive impairment.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-12(2)14(3,11-15)16-13(18)10-17-8-6-4-5-7-9-17/h12H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAISUAHVRWCZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2642848.png)

![4-[(4-Iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2642852.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2642853.png)



![(1H-benzo[d]imidazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2642861.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2642865.png)